molecular formula C15H19N3O B2979529 (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone CAS No. 1154109-65-5

(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No. B2979529
CAS RN: 1154109-65-5
M. Wt: 257.337
InChI Key: DQILBZIHXOCGKH-UHFFFAOYSA-N
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Description

The compound “(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone” is a complex organic molecule that contains an indole group and a 1,4-diazepane ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . 1,4-Diazepane is a seven-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of an appropriate indole derivative with a 1,4-diazepane derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 1,4-diazepane moieties, along with a carbonyl group linking them. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and 1,4-diazepane groups, as well as the carbonyl group. The indole moiety is known to undergo electrophilic substitution reactions . The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carbonyl group) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

The compound has been identified in the synthesis of unique polyheterocyclic systems, highlighting its role as a building block in constructing complex molecular architectures. Cao et al. (2019) demonstrated the construction of unique eight- or nine-membered polyheterocyclic systems via a multicomponent reaction involving l-proline, alkyl propiolate, and isatin. This research underscores the compound's utility in generating novel chemical structures with potential biological applications (Cao et al., 2019).

Degradation Products

Investigations into the acidic degradation of diazepam have revealed interesting insights into the potential degradation pathways of similar compounds. Nudelman and de Waisbaum (1995) identified novel products of diazepam degradation, shedding light on the chemical stability and transformation products of benzodiazepines, which share structural similarities with the compound (Nudelman & de Waisbaum, 1995).

Cannabinoid Receptor Agonists

The synthesis and identification of cannabinoid receptor agonists have been a significant area of research involving this compound. Studies have focused on identifying new psychoactive substances, including synthetic cannabinoids, that interact with the cannabinoid receptors. For example, Borova et al. (2015) developed an analytical methodology for the determination of new psychoactive substances in wastewater, including synthetic cannabinoids, highlighting the compound's relevance in the study of psychoactive substances (Borova et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many indole derivatives are biologically active, and some can be toxic. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of indole derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, investigate their biological activities, and develop them into potential therapeutic agents .

properties

IUPAC Name

1H-indol-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17-7-4-8-18(10-9-17)15(19)13-11-16-14-6-3-2-5-12(13)14/h2-3,5-6,11,16H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQILBZIHXOCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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